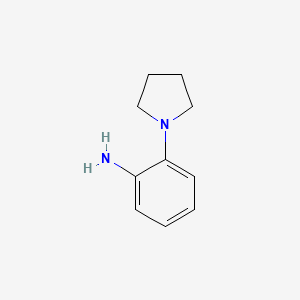

2-(Pyrrolidin-1-yl)aniline

Description

The exact mass of the compound 2-Pyrrolidin-1-ylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPUBGCFJMIZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359086 | |

| Record name | 2-pyrrolidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21627-58-7 | |

| Record name | 2-pyrrolidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Pyrrolidin-1-yl)aniline chemical properties and structure

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound, a substituted aromatic amine, represents a pivotal molecular scaffold in modern synthetic and medicinal chemistry. Characterized by the fusion of an aniline core with a pyrrolidine ring at the ortho position, this compound serves as a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical sector. Its unique structural arrangement, featuring a nucleophilic primary amine and a tertiary amine integrated into a saturated heterocycle, imparts distinct physicochemical properties and reactivity. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structural characteristics, physicochemical properties, established synthetic routes, spectroscopic profile, and its strategic importance as a building block for novel therapeutic agents.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to scientific research. This compound is systematically identified by a consistent set of nomenclature and registry numbers.

-

IUPAC Name : 2-pyrrolidin-1-ylaniline[1]

-

Synonyms : 2-Pyrrolidinoaniline, 2-(1-Pyrrolidinyl)-benzenamine[2]

The molecule's structure consists of a benzene ring substituted with an amino group (-NH₂) and a pyrrolidin-1-yl group at adjacent (ortho) positions. This arrangement creates a sterically hindered environment around the primary amine and introduces a non-planar, five-membered saturated heterocycle.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings, guiding decisions on solvent selection, reaction conditions, and purification methods.

| Property | Value | Reference |

| Molecular Weight | 162.23 g/mol | [1] |

| Appearance | White or light yellow crystalline solid | [2] |

| Melting Point | 64-68 °C | [2] |

| Boiling Point | 296.2 °C at 760 mmHg | [2] |

| Density | 1.109 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone | [2] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | [1] |

| Hydrogen Bond Acceptors | 2 (the two nitrogen atoms) | [1] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through nucleophilic substitution or reductive amination pathways. A common and efficient laboratory-scale method involves the reaction between an appropriately substituted aniline precursor and a pyrrolidine source.

Representative Synthetic Pathway: Buchwald-Hartwig Amination

While classical methods involving direct nucleophilic substitution exist, modern cross-coupling reactions offer high efficiency and broad substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example of a robust method for forming the C-N bond between the aniline ring and the pyrrolidine nitrogen.

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details the synthesis of 2-(pyrrolidin-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of the crucial aryl C-N bond. This document provides a deep dive into the reaction mechanism, offers detailed experimental protocols for the coupling of 2-haloanilines with pyrrolidine, presents a systematic approach to reaction optimization, and includes a guide for troubleshooting common synthetic challenges. The content is structured to provide both a theoretical understanding and practical, actionable insights for laboratory application.

Introduction: The Significance of this compound

The this compound scaffold is a privileged motif in the development of novel therapeutics and functional materials. Its structural features, combining an aniline moiety with a pyrrolidine ring, impart unique physicochemical properties that are often sought after in drug design. The pyrrolidine ring can influence solubility, metabolic stability, and receptor binding affinity, while the aniline portion provides a versatile handle for further chemical modifications. Consequently, efficient and scalable synthetic routes to this compound are of high importance to the scientific community.

The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a significant improvement over classical methods which often suffer from limited scope and harsh reaction conditions.[1] This guide will focus on providing a thorough understanding and practical implementation of this powerful synthetic tool.

The Core Synthesis: Buchwald-Hartwig Amination

The synthesis of this compound is most effectively achieved through the palladium-catalyzed cross-coupling of a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) with pyrrolidine. This transformation, a cornerstone of modern organic synthesis, allows for the precise formation of the aryl C-N bond under relatively mild conditions.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are as follows:

-

Oxidative Addition: The cycle initiates with the oxidative addition of the 2-haloaniline to the electron-rich Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[1]

-

Amine Coordination and Deprotonation: Pyrrolidine then coordinates to the Pd(II) center. In the presence of a base, the coordinated pyrrolidine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A visual representation of this catalytic cycle is provided below:

Key Reaction Components and Their Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components.

| Component | Role and Rationale | Common Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst. Pre-catalysts are often preferred for their stability and consistent generation of the active species. | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts |

| Ligand | Stabilizes the palladium catalyst, enhances its reactivity, and influences the reaction scope. Bulky, electron-rich phosphine ligands are typically most effective. | XPhos, RuPhos, BINAP |

| Base | Facilitates the deprotonation of the coordinated amine. The choice of base can significantly impact the reaction rate and yield. | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Provides a medium for the reaction. Anhydrous, non-protic solvents are generally used to prevent catalyst deactivation. | Toluene, Dioxane, THF |

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound. Optimization may be required depending on the specific substrate and available reagents.

Protocol 1: Coupling of 2-Bromoaniline with Pyrrolidine

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.

Materials:

-

2-Bromoaniline (1.0 equiv)

-

Pyrrolidine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube, add 2-bromoaniline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

-

Seal the tube with a septum and purge with argon for 10 minutes.

-

Add anhydrous toluene via syringe, followed by the addition of pyrrolidine.

-

Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: Based on similar transformations, yields in the range of 60-88% can be anticipated.

Protocol 2: Microwave-Assisted Coupling of 2-Chloroaniline with Pyrrolidine

Microwave irradiation can significantly reduce reaction times.

Materials:

-

2-Chloroaniline (1.0 equiv)

-

Pyrrolidine (1.5 equiv)

-

XPhos Pd G3 (a pre-catalyst, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dioxane

Procedure:

-

In a microwave vial, combine 2-chloroaniline, potassium carbonate, and XPhos Pd G3.

-

Add anhydrous dioxane and pyrrolidine.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 130 °C for 30-60 minutes with stirring.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify by column chromatography to yield the desired product.

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 64-68 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.95-7.05 (m, 2H, Ar-H), 6.70-6.80 (m, 2H, Ar-H), 4.05 (br s, 2H, NH₂), 3.20-3.30 (m, 4H, N-CH₂), 1.95-2.05 (m, 4H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 143.8, 136.9, 122.9, 119.3, 118.8, 116.0, 51.9, 25.9.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below is a troubleshooting guide based on common issues encountered in Buchwald-Hartwig aminations.

Expert Insights:

-

The Inert Atmosphere is Critical: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensuring a thoroughly de-gassed solvent and maintaining a positive pressure of an inert gas like argon or nitrogen is paramount for reproducibility.

-

Pre-catalyst vs. In-situ Generation: While generating the active catalyst in-situ from a palladium source like Pd(OAc)₂ and a ligand is possible, the use of well-defined pre-catalysts (e.g., G3 or G4 palladacycles) often leads to more consistent results and higher yields, as they provide a more reliable source of the active Pd(0) species.

-

Ligand Choice Matters: For the coupling of a secondary amine like pyrrolidine with an electron-rich 2-haloaniline, bulky and electron-rich biaryl phosphine ligands such as XPhos or RuPhos are generally superior. They promote the reductive elimination step and can prevent catalyst decomposition.

-

Base Solubility and Strength: Sodium tert-butoxide is a strong, effective base but can be heterogeneous. In some cases, a soluble base like LHMDS or a weaker but more soluble base like Cs₂CO₃ might provide better results, especially if the starting materials are sensitive to strong bases.

Conclusion

The synthesis of this compound via the Buchwald-Hartwig amination is a highly efficient and versatile method. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can reliably access this valuable compound. This guide provides the necessary theoretical framework and practical protocols to empower scientists in drug discovery and materials science to successfully implement this important transformation in their laboratories.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.

- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.

-

RSC Publishing. (2017). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 2-(Pyrrolidin-1-yl)aniline

Introduction

2-(Pyrrolidin-1-yl)aniline, with CAS Registry Number 21627-58-7, is a disubstituted aniline derivative incorporating a saturated pyrrolidine ring.[1] Its structure presents a unique combination of an aromatic primary amine and a tertiary aliphatic amine. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2] Accurate and comprehensive spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity during research, development, and quality control processes.

This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is structured to offer not just raw data, but a field-proven interpretation of the spectral features, grounded in the principles of chemical structure and reactivity.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic assignments, the following atom numbering scheme will be used.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. It provides detailed information about the carbon-hydrogen framework, including the chemical environment of each proton and carbon atom, their connectivity, and the substitution pattern on the aromatic ring.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Commentary |

|---|---|---|---|---|

| ~ 6.95 | t (dd) | 1H | H4 | Shielded by the electron-donating NH₂ group. Coupled to H3 and H5. |

| ~ 6.85 | d | 1H | H6 | Ortho to the NH₂ group. Coupled to H5. |

| ~ 6.78 | t (dd) | 1H | H5 | Coupled to H4 and H6. |

| ~ 6.70 | d | 1H | H3 | Ortho to the pyrrolidine group. Coupled to H4. |

| ~ 4.01 | br s | 2H | N-H (aniline) | Broad signal due to quadrupole broadening and potential exchange. Shift is concentration-dependent. |

| ~ 3.15 | t | 4H | H2', H5' | Protons α to the pyrrolidine nitrogen are deshielded. Appears as a triplet due to coupling with β protons. |

| ~ 2.00 | p (m) | 4H | H3', H4' | Protons β to the pyrrolidine nitrogen are more shielded. Appears as a multiplet (quintet-like). |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale & Commentary |

|---|---|---|

| ~ 144.1 | C1 | Carbon attached to the NH₂ group, significantly deshielded. |

| ~ 139.0 | C2 | Carbon attached to the pyrrolidine nitrogen. |

| ~ 122.5 | C4 | Aromatic CH. |

| ~ 119.0 | C6 | Aromatic CH. |

| ~ 118.5 | C5 | Aromatic CH. |

| ~ 115.8 | C3 | Aromatic CH, shielded by ortho-NH₂ group. |

| ~ 51.5 | C2', C5' | Carbons α to the pyrrolidine nitrogen. |

| ~ 24.5 | C3', C4' | Carbons β to the pyrrolidine nitrogen. |

Experimental Protocol: NMR Data Acquisition

The causality behind this protocol is to ensure a high-quality, reproducible spectrum by properly preparing the sample and optimizing the spectrometer parameters for the specific characteristics of the analyte.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the regions of interest.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the probe.

-

Locking: Establish a field-frequency lock on the deuterium signal of the solvent. This step is crucial for maintaining magnetic field stability during the experiment.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀). This is an iterative process aimed at minimizing peak linewidths and maximizing spectral resolution, resulting in sharp, symmetrical peaks.

-

Tuning and Matching: Tune the probe to the specific frequencies for ¹H and ¹³C to ensure maximum energy transfer and sensitivity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Use a 30° or 45° pulse angle to avoid saturation while allowing for a short relaxation delay. Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required to obtain a quantitative and well-resolved spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, it provides direct evidence for the presence of the primary amine (N-H), aromatic ring (C=C and C-H), and aliphatic (C-H) moieties. The data is consistent with an FTIR spectrum acquired on a Bruker IFS 85 instrument using the film technique.[2]

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3450 - 3350 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3050 - 3010 | Medium-Weak | Aromatic C-H Stretch | Benzene Ring |

| 2970 - 2860 | Medium-Strong | Aliphatic C-H Stretch | Pyrrolidine Ring |

| 1620 - 1580 | Strong | N-H Scissoring (Bending) & C=C Stretch | Amine & Aromatic Ring |

| 1500 - 1450 | Strong | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1330 - 1250 | Strong | Aromatic C-N Stretch | Aryl-Amine |

| 1200 - 1150 | Medium | Aliphatic C-N Stretch | Alkyl-Amine |

| 750 - 730 | Strong | C-H Out-of-Plane Bending | 1,2-Disubstituted (ortho) Ring |

Experimental Protocol: FTIR-ATR Data Acquisition

The Attenuated Total Reflectance (ATR) technique is chosen for its simplicity, speed, and minimal sample preparation requirements.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Initiate the scan. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance IR spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, primarily yielding the protonated molecular ion [M+H]⁺.

Data Presentation

The following data is based on predicted values for common adducts, which are essential for identifying the compound in complex mixtures or via LC-MS analysis.[3]

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₀H₁₄N₂ | 162.1157 |

| [M+H]⁺ | C₁₀H₁₅N₂⁺ | 163.1230 |

| [M+Na]⁺ | C₁₀H₁₄N₂Na⁺ | 185.1049 |

| [M+K]⁺ | C₁₀H₁₄N₂K⁺ | 201.0788 |

Monoisotopic Mass: 162.1157 Da[1]

Interpretation of Fragmentation

Under more energetic conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecular ion will fragment in predictable ways. The primary fragmentation pathways involve the pyrrolidine ring, which is a common point of cleavage.

Caption: Proposed mass spectrometry fragmentation pathway.

The most characteristic fragmentation is the retro-Diels-Alder-like cleavage of the pyrrolidine ring, resulting in the loss of ethylene (28 Da) to yield a fragment at m/z 134. Another significant cleavage can occur at the C-N bond connecting the two rings.

Experimental Protocol: ESI-MS Data Acquisition

This protocol is designed for direct infusion analysis to quickly confirm the molecular weight.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water, often with 0.1% formic acid to promote protonation ([M+H]⁺ formation).

-

Instrument Setup:

-

Set the mass spectrometer to positive ion detection mode (ESI+).

-

Optimize key source parameters: capillary voltage (~3-4 kV), cone voltage (20-40 V), desolvation gas flow (e.g., N₂, ~600 L/hr), and source temperature (~120-150 °C). These parameters are chosen to ensure efficient ionization and transfer of ions into the mass analyzer while minimizing in-source fragmentation.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min) using a syringe pump. Acquire data over a relevant mass range (e.g., m/z 50-500) for approximately 1 minute to obtain a stable signal and a well-averaged spectrum.

Overall Spectroscopic Workflow

A logical workflow ensures that each analytical technique provides complementary information for a comprehensive and unambiguous structural confirmation.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

References

- Google Patents. (n.d.). Heterocyclic trpml1 agonists. WO2021094974A1.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 937501, this compound. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H14N2). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Pyrrolidin-1-ylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2-pyrrolidin-1-ylaniline, a versatile building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and reactivity of this compound, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

2-Pyrrolidin-1-ylaniline, also known as 2-(1-pyrrolidinyl)benzenamine, possesses a unique molecular architecture that combines an aromatic aniline ring with a saturated pyrrolidine moiety. This arrangement imparts a specific set of physicochemical properties that are crucial for its application in drug design and synthesis. The tertiary amine of the pyrrolidine ring and the primary amine on the aniline ring introduce distinct basicity and reactivity profiles.

Table 1: Core Physicochemical Properties of 2-Pyrrolidin-1-ylaniline

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Appearance | White or light yellow crystalline solid | [2] |

| Melting Point | 64-68 °C | [2] |

| Boiling Point | 280 °C (at 760 mmHg) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; insoluble in water. | [2] |

| CAS Number | 21627-58-7 | [1] |

The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the nitrogen atoms) influences its solubility and crystal packing. The predicted octanol-water partition coefficient (XlogP) of 1.9 suggests a moderate lipophilicity, a key parameter in drug design for cell membrane permeability.[1]

Synthesis of 2-Pyrrolidin-1-ylaniline: A Protocol Guided by Mechanistic Insight

The synthesis of 2-pyrrolidin-1-ylaniline is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The choice of this method over classical nucleophilic aromatic substitution is dictated by the generally poor reactivity of unactivated aryl halides and the often harsh conditions required for the latter.

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.

}

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of aryl halides.

Materials:

-

2-Bromoaniline (1.0 equiv)

-

Pyrrolidine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon).

-

Reagent Addition: Add 2-bromoaniline and anhydrous toluene to the Schlenk tube.

-

Amine Addition: Add pyrrolidine to the reaction mixture via syringe.

-

Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of 2-pyrrolidin-1-ylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-pyrrolidin-1-ylaniline will exhibit characteristic signals for both the aromatic and the pyrrolidine protons. The aromatic protons will appear in the downfield region (typically δ 6.5-7.5 ppm), with their splitting patterns providing information about the substitution pattern. The protons of the pyrrolidine ring will appear more upfield, with the protons adjacent to the nitrogen atom being the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The aromatic carbons will resonate in the δ 110-150 ppm region, while the pyrrolidine carbons will be found in the upfield region. The carbon attached to the primary amine group will have a chemical shift influenced by the electron-donating nature of the amine.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

Table 2: Predicted IR Absorption Bands for 2-Pyrrolidin-1-ylaniline

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3050-3000 | C-H stretch | Aromatic C-H |

| 2970-2850 | C-H stretch | Aliphatic C-H (Pyrrolidine) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1620-1550 | N-H bend | Primary Amine (-NH₂) |

| 1340-1250 | C-N stretch | Aryl Amine |

| 1220-1020 | C-N stretch | Aliphatic Amine |

PubChem lists an FTIR spectrum for 2-(pyrrolidin-1-yl)aniline, which can be visually inspected for these characteristic bands.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-pyrrolidin-1-ylaniline, the molecular ion peak [M]⁺ would be expected at m/z 162. The fragmentation pattern would likely involve the loss of fragments from the pyrrolidine ring and potentially cleavage of the C-N bond connecting the two rings. Predicted collision cross-section data for various adducts of 2-pyrrolidin-1-ylaniline are available, which can aid in its identification in complex mixtures when using ion mobility-mass spectrometry.[5]

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-pyrrolidin-1-ylaniline is dictated by the presence of the primary aromatic amine and the tertiary aliphatic amine.

-

Primary Aromatic Amine: The -NH₂ group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

-

Tertiary Aliphatic Amine: The pyrrolidine nitrogen is basic and can be protonated or quaternized. Its presence can also influence the reactivity of the neighboring aromatic ring.

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, which is advantageous for optimizing drug-target interactions. Derivatives of 2-pyrrolidin-1-ylaniline have been investigated for a range of biological activities. For instance, various pyrrolidine derivatives have been synthesized and evaluated as potential analgesic, anti-inflammatory, and anticancer agents.[7]

The combination of the aniline and pyrrolidine moieties in 2-pyrrolidin-1-ylaniline makes it a valuable precursor for the synthesis of more complex heterocyclic systems, which are of significant interest in drug discovery. For example, it can serve as a starting material for the synthesis of pyrrolo[1,2-a]quinoxalines and other fused heterocyclic compounds with potential biological activity.

}

Safety and Handling

2-Pyrrolidin-1-ylaniline is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Pyrrolidin-1-ylaniline is a valuable synthetic intermediate with a rich chemical profile. Its synthesis is readily achievable through modern cross-coupling methodologies, and its structure offers multiple points for further functionalization. The insights provided in this guide regarding its physicochemical properties, spectroscopic signature, and chemical reactivity are intended to empower researchers in leveraging this versatile molecule for the design and synthesis of novel compounds with potential applications in drug discovery and materials science.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

PubMed Central. (2024, June 14). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Retrieved from [Link]

-

(n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

-

Chemchart. (n.d.). 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H14N2). Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubMed Central. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Retrieved from [Link]

-

Chemical Methodologies. (n.d.). Switching Imidazolinones from Electrophiles to Nucleophiles: Synthesis of 4-(Pyrrolidin-2-yl)imidazole-2-ones via Regioselective Electrophilic Addition / Deprotonation Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

-

(n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

SpectraBase. (n.d.). benzenepropanamine, alpha-methyl-N-[2-nitro-5-(1-pyrrolidinyl)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Retrieved from [Link]

-

PubMed. (n.d.). General and mild preparation of 2-aminopyridines. Retrieved from [Link]

-

(n.d.). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyrrolidone - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

OUCI. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq…. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Aminoethyl)pyrrolidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. This compound | C10H14N2 | CID 937501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. PubChemLite - this compound (C10H14N2) [pubchemlite.lcsb.uni.lu]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dichotomous Reactivity of 2-(Pyrrolidin-1-yl)aniline: A Synthesis of Electronic and Steric Influences

An in-depth technical guide on the reactivity of the aniline and pyrrolidine moieties in 2-(Pyrrolidin-1-yl)aniline for researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the chemical reactivity of this compound, a molecule presenting a fascinating case of intramolecular functional group competition. We will dissect the distinct electronic and steric characteristics of the aniline and pyrrolidine moieties to forecast and rationalize their behavior in various chemical transformations, a critical consideration in synthetic strategy and drug development.

Molecular Architecture and Electronic Landscape

This compound incorporates two nitrogen-containing functional groups with fundamentally different electronic properties. The aniline moiety features a primary aromatic amine, where the nitrogen's lone pair is delocalized into the benzene ring. This delocalization increases electron density at the ortho and para positions, activating the ring towards electrophilic aromatic substitution. Conversely, the pyrrolidine moiety is a saturated, cyclic secondary amine. The nitrogen lone pair in pyrrolidine is localized and highly available, rendering it a potent nucleophile and a stronger base compared to the aniline nitrogen.

The juxtaposition of these two groups on the same aromatic scaffold creates a nuanced reactivity profile. The pyrrolidinyl group, being an alkylamino substituent, is a stronger activating group than the primary amino group of aniline. This electronic push from the pyrrolidine nitrogen further enhances the electron density of the aromatic ring, making the aniline moiety exceptionally reactive towards electrophiles.

Below is a diagram illustrating the key structural features and their electronic effects.

Caption: Electronic contributions of the aniline and pyrrolidine moieties.

The Aniline Moiety: A Locus of Electrophilic Aromatic Substitution

The primary reaction pathway involving the aniline portion of the molecule is electrophilic aromatic substitution (EAS). The combined electron-donating effects of both the amino and pyrrolidinyl groups render the aromatic ring highly activated.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the two substituents are crucial in determining the outcome of EAS reactions. Both are ortho, para-directing. However, the ortho position between the two nitrogen atoms is sterically hindered. Consequently, electrophilic attack will preferentially occur at the positions para and ortho to the more powerful activating group, the pyrrolidinyl substituent.

A logical workflow for predicting the major product of an EAS reaction is presented below.

Caption: Predictive workflow for electrophilic aromatic substitution.

Representative Experimental Protocol: Bromination

This protocol describes a typical bromination reaction, illustrating the regioselectivity.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve this compound in DMF in a reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes with constant stirring.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome: The major products will be 4-bromo-2-(pyrrolidin-1-yl)aniline and 6-bromo-2-(pyrrolidin-1-yl)aniline. The relative yields can be influenced by reaction conditions.

The Pyrrolidine Moiety: A Hub of Nucleophilic Reactivity

The pyrrolidine nitrogen, with its localized and readily available lone pair of electrons, is the primary site for nucleophilic reactions. It will readily react with a variety of electrophiles.

Basicity and Nucleophilicity

A comparison of the basicity of the two nitrogen atoms is fundamental to understanding their relative reactivity.

| Moiety | pKa of Conjugate Acid | Rationale |

| Aniline | ~4.6 | Lone pair delocalized into the aromatic ring, reducing availability. |

| Pyrrolidine | ~11.3 | Lone pair is localized on the nitrogen atom in an sp3-hybridized orbital. |

This significant difference in basicity indicates that the pyrrolidine nitrogen is substantially more nucleophilic and will be the preferred site of protonation and reaction with most electrophiles.

Representative Experimental Protocol: N-Alkylation

This protocol demonstrates the selective alkylation of the pyrrolidine nitrogen.

Materials:

-

This compound

-

Iodomethane

-

Potassium carbonate

-

Acetonitrile

-

Stirring apparatus

-

Reaction vessel with reflux condenser

Procedure:

-

To a solution of this compound in acetonitrile, add potassium carbonate.

-

Add iodomethane dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield 1-methyl-1-(2-aminophenyl)pyrrolidinium iodide.

Causality: The much greater nucleophilicity of the pyrrolidine nitrogen ensures its selective reaction with the electrophilic iodomethane, leaving the aniline nitrogen unreacted under these conditions.

Interplay and Chemoselectivity: A Summary

The reactivity of this compound is a classic example of chemoselectivity governed by the inherent electronic properties of its constituent functional groups.

The 2-(Pyrrolidin-1-yl)aniline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(pyrrolidin-1-yl)aniline core is a significant structural motif in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, derivatization, and multifaceted applications in drug discovery. We will explore its critical role in the development of targeted therapies, particularly as kinase inhibitors for oncology, and its emerging potential in treating neurodegenerative diseases and inflammatory conditions. By synthesizing field-proven insights with detailed experimental protocols, this document serves as an authoritative resource for professionals engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of the this compound Core

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in drug design, prized for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized nature.[1][2] When integrated into an aniline framework at the ortho position, it forms the this compound scaffold. This arrangement creates a unique chemical environment where the pyrrolidine's basic nitrogen and the aniline's amino group can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.

This scaffold's versatility has led to its incorporation into a multitude of therapeutic agents, demonstrating activities such as anticancer, anti-Alzheimer's, and analgesic effects.[3][4] Its derivatives have shown promise as potent and selective inhibitors of key enzymes and receptors, making it a "privileged" structure in the medicinal chemist's toolkit.

Synthetic Strategies: Assembling the Core and Its Derivatives

The construction of the C-N bond between the aniline and pyrrolidine rings is the cornerstone of synthesizing this scaffold. The method of choice is heavily influenced by the desired substitution patterns and functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the most robust and widely used method for the N-arylation of pyrrolidines.[3][5] This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance, allowing for the facile synthesis of a diverse library of derivatives.[5][6]

Causality in Experimental Design: The choice of ligand for the palladium catalyst is critical. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often preferred as they promote the reductive elimination step and prevent catalyst deactivation, leading to higher efficiency, especially with less reactive aryl chlorides.[7] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is crucial for deprotonating the amine and regenerating the active catalyst.

Experimental Protocol 1: General Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative synthesis of a this compound derivative from a substituted 2-bromoaniline.

Materials:

-

Substituted 2-bromoaniline (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry, oven-baked flask, add the substituted 2-bromoaniline, Pd₂(dba)₃, and XPhos.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene, followed by pyrrolidine.

-

Add sodium tert-butoxide to the mixture.

-

Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired this compound derivative.

Self-Validation: The protocol's success is validated by characterization of the final product using NMR (¹H and ¹³C) and mass spectrometry to confirm the structure and purity. The absence of starting materials in the final product confirms reaction completion.

Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of the this compound scaffold.

Caption: Synthetic workflow for this compound derivatives.

Applications in Medicinal Chemistry

The unique structural features of this compound derivatives make them potent modulators of various biological targets.

Kinase Inhibitors in Oncology

A primary application of this scaffold is in the development of protein kinase inhibitors.[8] Many FDA-approved kinase inhibitors, such as Sunitinib, feature a pyrrole or pyrrolidone ring linked to an aromatic system, highlighting the importance of this general structure.[9][10] Derivatives of this compound can act as ATP-competitive inhibitors, where the aniline NH₂ and the pyrrolidine nitrogen form key hydrogen bonds within the hinge region of the kinase ATP-binding pocket.

Structure-Activity Relationship (SAR):

-

Aniline Substitution: Substitution on the aniline ring is critical for tuning selectivity and potency. For example, adding functional groups can create interactions with other residues in the ATP pocket, enhancing binding affinity.

-

Pyrrolidine Moiety: The pyrrolidine ring often extends into the solvent-exposed region of the binding site.[10] Functionalization at the 3- or 4-positions can improve physicochemical properties like solubility or introduce vectors for further target engagement.

-

Amide/Urea Linkage: The aniline nitrogen is frequently acylated to form amides or ureas. This modification introduces an additional hydrogen bond donor/acceptor and serves as a linker to other pharmacophoric elements that can target regions outside the hinge.

| Derivative Class | Target Kinase(s) | Typical IC₅₀ Range (nM) | Key SAR Insight |

| N-Acyl Derivatives | VEGFR, PDGFR, c-Kit | 10 - 500 | The acyl group's size and electronics are crucial for selectivity among different kinase families.[9] |

| N-Aryl Derivatives | AAK1, Abl | 5 - 100 | The nature of the aryl substituent dictates interactions in the kinase's back pocket, significantly impacting potency.[11][12] |

| Sulfonamide Analogs | Various | 50 - 1000 | The sulfonamide group acts as a strong hydrogen bond acceptor, often improving cell permeability and metabolic stability. |

Agents for Neurodegenerative Diseases

The pyrrolidine scaffold is a common feature in molecules targeting the central nervous system (CNS).[4] Derivatives of this compound are being explored for conditions like Alzheimer's disease.[4][13] Their mechanism often involves the inhibition of enzymes like acetylcholinesterase (AChE) or the modulation of amyloid protein precursor (APP) metabolism.[13][14] The ability to design derivatives with appropriate lipophilicity allows these compounds to cross the blood-brain barrier, a critical requirement for CNS-active drugs.

Anti-inflammatory and Antimicrobial Agents

The scaffold has also been investigated for its anti-inflammatory properties, often through the inhibition of enzymes like N-acylethanolamine acid amidase (NAAA).[15] Pharmacological blockage of NAAA can increase levels of endogenous anti-inflammatory lipids.[15] Furthermore, the general structure of N-aryl pyrrolidines has been associated with antimicrobial and antifungal activities, presenting another avenue for therapeutic development.[3]

Mechanism of Action: A Focus on Kinase Inhibition

To illustrate the molecular interactions, let's consider the inhibition of a receptor tyrosine kinase (RTK) like VEGFR, a key player in tumor angiogenesis.[9]

Signaling Pathway and Inhibition:

Caption: Inhibition of the VEGFR signaling cascade by a derivative.

The this compound derivative binds to the ATP pocket of the VEGFR intracellular domain. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation required for receptor activation. As a result, downstream signaling cascades responsible for angiogenesis are halted.

Advanced Experimental Protocols

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a target kinase.[16] It measures the amount of ADP produced, which is inversely proportional to the inhibitor's potency.[16]

Principle: The assay relies on a two-step enzymatic reaction. First, the kinase phosphorylates a substrate using ATP, producing ADP. Second, a detection reagent depletes the remaining ATP, and then another reagent converts the produced ADP back to ATP, which drives a luciferase reaction, generating a luminescent signal.[16][17]

Materials:

-

Target Kinase (e.g., VEGFR2)

-

Kinase-specific substrate peptide

-

ATP

-

Test Compound (this compound derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[16]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Staurosporine (positive control inhibitor)[16]

-

DMSO (vehicle control)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

-

Kinase Addition: Add 2 µL of the kinase solution (diluted in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. The optimal concentrations should be determined empirically, often near the Km for ATP and substrate.[18]

-

Incubate the plate at 30°C for 60 minutes.

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[16]

-

ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal. Incubate for 30 minutes at room temperature.[16]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[16][17]

Trustworthiness & Controls:

-

Positive Control: Staurosporine, a non-selective kinase inhibitor, is used to ensure the assay is performing correctly.[16]

-

Negative Control: DMSO-only wells represent 100% kinase activity.

-

No-Enzyme Control: Wells without the kinase establish the background signal.

Future Directions and Outlook

The this compound scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on:

-

Developing Highly Selective Inhibitors: By leveraging advanced computational modeling and structural biology, next-generation derivatives can be designed to target specific kinase isoforms or mutant variants, reducing off-target effects.

-

Targeting New Disease Areas: While oncology is a major focus, exploring the utility of these derivatives in immunology, virology, and metabolic diseases holds significant promise.

-

PROTACs and Molecular Glues: The scaffold can serve as a warhead or ligand for developing Proteolysis Targeting Chimeras (PROTACs) or molecular glues, moving beyond simple inhibition to targeted protein degradation.

The inherent versatility and proven track record of the this compound core ensure its continued relevance and importance in the ongoing quest for novel and effective medicines.

References

- Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J - Benchchem. (n.d.). BenchChem.

- Assay Development for Protein Kinase Enzymes. (2012). NCBI.

- Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.

- Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2024). Molecular Diversity.

- Petri, G. L., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). Bioorganic & Medicinal Chemistry.

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). RSC Publishing.

- 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. (n.d.). PubMed Central.

- The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition.

- Yang, T. H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). PharmaTutor.

- New Phenylaniline Derivatives as Modulators of Amyloid Protein Precursor Metabolism. (2018). Bioorganic & Medicinal Chemistry.

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2025). ResearchGate.

-

Discovery of pyrrolo[2,1-f][3][17][18]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023). Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]

- 3. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]

- 7. research.rug.nl [research.rug.nl]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New phenylaniline derivatives as modulators of amyloid protein precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metazachlor: Properties, Applications, and Safety

Introduction

Metazachlor, identified by the CAS number 67129-08-2, is a selective chloroacetamide herbicide widely utilized in agriculture.[1] Its primary function is the pre-emergence and early post-emergence control of a broad spectrum of annual grasses and broad-leaved weeds in various crops. This guide provides a comprehensive overview of Metazachlor's chemical and physical properties, its synthesis, mechanism of action, and a detailed hazard profile for researchers, scientists, and drug development professionals.

Physicochemical Properties

Metazachlor is an organic compound with the molecular formula C14H16ClN3O.[1] Its key physicochemical properties are summarized in the table below:

| Property | Value |

| Molecular Weight | 277.75 g/mol |

| Appearance | Gray solid |

| Melting Point | 74-78°C |

| Boiling Point | 439.2 ± 45.0 °C (Predicted) |

| Vapor Pressure | 4.9 x 10-5 Pa (at 20°C) |

| Water Solubility | 17 mg/L (at 20°C) |

| Solubility in Organic Solvents (at 20°C) | Acetone: 1000 g/kg, Chloroform: 1000 g/kg, Ethanol: 200 g/kg |

| Density | 1.237-1.323 g/cm³ (at 25°C) |

Synthesis and Mechanism of Action

Synthesis of Metazachlor

The synthesis of Metazachlor involves a multi-step chemical process. A common method is the reaction of N-chloromethylformyl-2,6-dimethylaniline with pyrazole. The N-chloromethylformyl-2,6-dimethylaniline is formed by refluxing 2,6-dimethylaniline with chloroacetic acid in the presence of phosphorus oxychloride in a xylene solvent. The subsequent reaction with pyrazole in ethyl acetate with triethylamine as a base yields Metazachlor.

Experimental Protocol for Synthesis

-

Step 1: Formation of N-chloromethylformyl-2,6-dimethylaniline

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylaniline in xylene.

-

Add chloroacetic acid and phosphorus oxychloride to the solution.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography.

-

Allow the mixture to cool and then carefully quench with water.

-

Extract the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

-

Step 2: Synthesis of Metazachlor

-

Dissolve the crude N-chloromethylformyl-2,6-dimethylaniline in ethyl acetate.

-

Add pyrazole and triethylamine to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude Metazachlor can be purified by recrystallization or column chromatography.

-

Mechanism of Action

Metazachlor functions as a herbicide by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This inhibition disrupts cell division and tissue differentiation in the early stages of weed germination and development, ultimately leading to the death of the weed.

Caption: Mechanism of action of Metazachlor as a herbicide.

Hazard Profile and Safety Precautions

Metazachlor is classified as harmful if swallowed and may cause an allergic skin reaction.[2][3] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[2][3]

Hazard Identification

| Hazard | GHS Classification | Precautionary Statement |

| Acute Oral Toxicity | Harmful if swallowed (H302)[3] | P101: If medical advice is needed, have product container or label at hand.[3] |

| Skin Sensitization | May cause an allergic skin reaction (H317)[2][3] | P102: Keep out of reach of children.[3] |

| Carcinogenicity | Suspected of causing cancer (H351)[2][3] | EUH401: To avoid risks to human health and the environment, comply with the instructions for use.[3] |

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects (H410)[2][3] | - |

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands and face before breaks and at the end of the shift.[3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed and away from sources of ignition. Segregate from food and animal feeds. Protect from direct sunlight and extreme temperatures.[3]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If on Skin: Remove contaminated clothing. Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[3]

References

- 2-chloro-n-(2,6-dimethylphenyl)-n-(1h-pyrazol-1-ylmethyl)-acetamid - ChemBK. (2024).

- chemical label 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide. (n.d.).

- Safety data sheet - BASF Agro España. (2024).

- MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Capot Chemical. (2010).

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide SDS, 1131-01-7 Safety Data Sheets - ECHEMI. (n.d.).

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide - AK Scientific, Inc. (n.d.).

- N-(pyrazol-1-ylmethyl)acetamide;1-(2,2-dichloroacetyl)-3,3,8a-trimethyl-2,4,7,8-tetrahydropyrrolo[1,2-a]pyrimidin-6-one | 113639-02-4, 2-chloro-N-(2,6-dimethylphenyl) - Echemi. (n.d.).

- Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com. (n.d.).

- 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide - ECHA CHEM. (n.d.).

- N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,6-dimethylphenyl)acetamide - API - Crysdot LLC. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols: 2-(Pyrrolidin-1-yl)aniline as a Versatile N,N-Bidentate Ligand in Transition Metal Catalysis

Abstract

These application notes provide a detailed overview of the synthesis, coordination chemistry, and application of 2-(pyrrolidin-1-yl)aniline as a highly effective N,N-bidentate ligand in transition metal catalysis. This guide is tailored for researchers, chemists, and drug development professionals seeking to leverage this ligand's unique electronic and steric properties. We will delve into its role in facilitating challenging transformations, including palladium-catalyzed aerobic cross-coupling and copper-catalyzed cyclization reactions. The narrative explains the causality behind experimental choices and provides detailed, field-proven protocols to ensure reproducibility and success.

Introduction: The Scientific Rationale for this compound

In the vast landscape of ligand design for transition metal catalysis, the careful balance of electronic and steric properties is paramount for achieving high efficiency, selectivity, and catalyst stability. This compound emerges as a compelling ligand scaffold for several key reasons:

-

Bidentate Chelation: The ligand features two nitrogen donor atoms—an aniline primary amine and a pyrrolidine tertiary amine—positioned for ortho-chelation to a metal center. This forms a stable five-membered metallacycle, which significantly enhances the stability of the catalytic complex compared to monodentate analogues.

-

Electronic Asymmetry: The two nitrogen atoms possess distinct electronic characteristics. The sp²-hybridized aniline nitrogen is less basic and participates in resonance with the aromatic ring, while the sp³-hybridized pyrrolidine nitrogen is a stronger sigma-donor. This electronic asymmetry can influence the reactivity of the metal center, promoting specific steps in the catalytic cycle.

-

Steric Tuning: The pyrrolidine ring provides moderate steric bulk in the vicinity of the metal's coordination sphere. This steric hindrance is sufficient to prevent catalyst deactivation pathways like dimerization while remaining open enough to allow substrate access to the active site.

These features make this compound an attractive ligand for metals like palladium and copper, enabling unique reactivity in cross-coupling and C-H functionalization reactions.

Ligand Synthesis and Characterization

A reliable and scalable synthesis of the ligand is the first step in its application. The most common approach involves the Buchwald-Hartwig amination, coupling 2-bromoaniline or 2-chloroaniline with pyrrolidine.

Protocol 1: Synthesis of this compound

Materials:

-

2-Bromoaniline (1.0 equiv)

-

Pyrrolidine (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Racemic BINAP (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Catalyst Pre-formation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, BINAP, and sodium tert-butoxide.

-

Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene, followed by 2-bromoaniline and pyrrolidine via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the mixture to room temperature. Quench with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.[1]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before use in catalytic reactions.

Application in Palladium-Catalyzed Aerobic Oxidative Coupling

One of the standout applications of this ligand is in the selective aerobic oxidative cross-coupling of anilines. Traditional cross-coupling reactions often require pre-functionalized starting materials (e.g., aryl halides).[2][3] This system utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign and atom-economical process. The this compound acts not only as a ligand but also as one of the coupling partners.

Mechanistic Rationale

The pyrrolidino group is crucial for this transformation. It serves as a directing group, facilitating the initial C-H activation or oxidation at the ortho-position of the aniline ring to form a palladium intermediate. This intermediate then reacts with a second, different aniline molecule to form the nonsymmetrical 2-aminobiphenyl product. The ligand's structure promotes the preferential oxidation of the aniline to which it is attached.[4]

Protocol 2: Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling[4]

Materials:

-

This compound (1.0 equiv)

-

Substituted Aniline (e.g., 4-methoxyaniline) (2.0 equiv)

-

Palladium catalyst (e.g., Pd/C or a specific Pd complex) (5 mol%)

-

Solvent (e.g., Toluene or DMF)

-

Oxygen (from air or an O₂ balloon)

Procedure:

-